molecular formula C13H16ClNO2 B2408574 N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide CAS No. 852851-66-2

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Cat. No.: B2408574
CAS No.: 852851-66-2
M. Wt: 253.73
InChI Key: ULBPQSQCAZJFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-aminophenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-chloroacetyl)phenyl)acetamide
  • N-{4-[4-(2-chloroacetyl)phenyl]butan-2-yl}acetamide

Uniqueness

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its chloroacetyl group is particularly reactive, making it useful in various chemical and biological applications .

Properties

IUPAC Name

N-[3-[4-(2-chloroacetyl)phenyl]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(16)15-8-2-3-11-4-6-12(7-5-11)13(17)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPQSQCAZJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.